exo-Hydroxytandospirone-d8
Description
Properties
Molecular Formula |
C21H21D8N5O3 |
|---|---|
Molecular Weight |
407.54 |
Origin of Product |
United States |
Synthesis and Characterization of Exo Hydroxytandospirone D8 As a Stable Isotope Standard
Synthetic Methodologies for Deuterated exo-Hydroxytandospirone
The specific, proprietary synthesis route for commercially available exo-Hydroxytandospirone-d8 is not typically disclosed. However, the synthesis can be logically inferred from general principles of organic and deuteration chemistry. The process would likely involve a multi-step sequence starting with deuterated building blocks to construct the core structure of tandospirone (B1205299), followed by a final hydroxylation step.
A plausible strategy involves the initial synthesis of a deuterated alkyl chain, which is then used to link the two main heterocyclic moieties of tandospirone. For a d8 variant, a deuterated C4 chain is required. General methods for deuteration include hydrogen-deuterium exchange (HDE) reactions catalyzed by transition metals or organocatalysts. researchgate.net For instance, a precursor like 1,4-butanediol (B3395766) could be deuterated using heavy water (D₂O) as the deuterium (B1214612) source in the presence of a suitable catalyst, such as platinum on carbon, under hydrothermal conditions. europa.eu This deuterated diol can then be converted into a more reactive intermediate, such as 1,4-dibromo-butane-d8.
This deuterated building block would then be used in a sequence of reactions to assemble the final molecule. This typically involves nucleophilic substitution reactions to connect the N-pyrimidinylpiperazine group and the norbornane (B1196662) dicarboximide group via the deuterated butyl chain. The final step would be the stereoselective hydroxylation of the tandospirone-d8 (B1146211) intermediate to yield the specific exo isomer of hydroxytandospirone-d8.
Isotopic Labeling Strategies and Positional Deuteration (d8)
The strategy for isotopic labeling aims to introduce deuterium atoms at positions that are chemically stable and provide a distinct mass shift for mass spectrometric detection without altering the fundamental behavior of the molecule. In this compound, the "d8" designation indicates the incorporation of eight deuterium atoms.
The most logical and stable positions for these eight deuterium atoms are on the four-carbon butyl chain that links the piperazine (B1678402) ring and the bicyclic imide structure. Labeling on a carbon backbone is preferred because deuterium atoms attached to carbon are not readily exchangeable with hydrogen atoms from solvents like water, which is a risk for deuterium attached to heteroatoms (like oxygen or nitrogen). usp.org This ensures the isotopic purity of the standard remains stable during storage and analysis.
Placing the label on the butyl chain offers several advantages:
Chemical Stability: The C-D bonds are strong and not susceptible to exchange under typical analytical conditions.
Metabolic Stability: While the parent drug is metabolized, the butyl chain itself (aside from the specific hydroxylation site) is relatively stable, preventing loss of the label.
Significant Mass Shift: An increase of 8 mass units provides a clear and unambiguous distinction from the non-labeled analyte in a mass spectrometer.
Table 1: Positional Deuteration in this compound This interactive table outlines the likely positions of the eight deuterium atoms on the molecule's butyl chain.
| Molecular Structure Component | Number of Deuterium Atoms | Rationale for Labeling Position |
|---|---|---|
| Butyl Chain (-CD₂-CD₂-CD₂-CD₂-) | 8 | Provides high chemical and metabolic stability, preventing isotopic exchange. Offers a significant mass difference for clear MS detection. |
| N-pyrimidinylpiperazine Moiety | 0 | Not labeled to ensure the standard's interaction with the analytical system (e.g., chromatographic column, MS ion source) is identical to the analyte. |
| exo-Hydroxy Norbornane Dicarboximide Moiety | 0 | Not labeled to maintain identical physicochemical properties and fragmentation patterns in the mass spectrometer. |
Physicochemical Considerations for Isotopic Analogs in Analytical Research
Deuterated standards are prized because their physicochemical properties are nearly identical to their protium (B1232500) analogs. researchgate.net Properties such as acidity (pKa), polarity, and solubility are not significantly altered by the substitution of hydrogen with deuterium. This similarity ensures that the deuterated internal standard behaves almost identically to the analyte during sample extraction, cleanup, and chromatographic separation. clearsynth.com
However, the increase in mass due to deuterium substitution can lead to subtle differences. This is known as the kinetic isotope effect. One observable consequence in analytical chemistry is a slight difference in retention time during chromatography, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart. scispace.com While often minimal, this phenomenon must be accounted for during the development and validation of analytical methods. The key advantage remains that the deuterated standard co-elutes very closely with the analyte, allowing it to effectively compensate for matrix effects, while its different mass allows for separate detection by the mass spectrometer. usp.org
Table 2: Physicochemical Property Comparison This interactive table compares the key physicochemical properties of exo-Hydroxytandospirone and its d8-labeled analog.
| Property | exo-Hydroxytandospirone | This compound | Significance of Difference |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₉N₅O₃ | C₂₁H₂₁D₈N₅O₃ | The mass difference is the basis for distinction in MS. bdg.co.nz |
| Molecular Weight | 399.49 | 407.54 | An 8-Dalton mass shift allows for clear separation of signals in the mass spectrometer. bdg.co.nz |
| Polarity / Solubility | Essentially identical | Essentially identical | Ensures similar behavior during extraction and chromatography. |
| Chromatographic Retention Time | Standard | May be slightly shorter | A known isotope effect; requires chromatographic resolution to be monitored but confirms the standard tracks the analyte. researchgate.netscispace.com |
Analytical Assessment of Isotopic Purity and Integrity
To be a reliable quantitative tool, a stable isotope standard must be rigorously characterized to confirm its chemical structure, chemical purity, and isotopic purity (also known as isotopic enrichment). rsc.org A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgalmacgroup.com
High-Resolution Mass Spectrometry (HR-MS): This technique is crucial for determining isotopic enrichment. almacgroup.com By analyzing the compound, HR-MS can separate and quantify the relative abundance of the desired deuterated molecule (M+8) compared to molecules with fewer deuterium atoms (M+7, M+6, etc.) and the unlabeled version (M+0). rsc.org This allows for the calculation of the isotopic purity, which is the percentage of the compound that is fully labeled with the desired number of deuterium atoms. Target purities for such standards are often greater than 98%. bdg.co.nz
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the precise location of the deuterium labels. rsc.org In a ¹H NMR spectrum, the absence of signals at the positions where deuterium has been incorporated provides direct evidence of successful labeling. For this compound, the signals corresponding to the eight protons of the butyl chain would be absent. Furthermore, ¹³C NMR can also be used to verify the structure and the location of the labels.
Table 3: Analytical Techniques for Characterization This interactive table summarizes the primary analytical methods used to validate this compound as an internal standard.
| Analytical Technique | Purpose | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and chemical purity. | Provides accurate mass measurement, confirms molecular formula, and quantifies the percentage of the d8 isotopologue versus other species. rsc.orgalmacgroup.com |
| Proton NMR (¹H NMR) | Confirmation of structure and label position. | Verifies the overall chemical structure and shows the absence of proton signals at the deuterated positions. rsc.org |
| Carbon NMR (¹³C NMR) | Structural verification. | Confirms the carbon skeleton of the molecule is correct. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | Separates the main compound from any chemical impurities to determine purity, often expressed as a percentage of the total peak area. bdg.co.nz |
Advanced Bioanalytical Methodologies for Quantification of Exo Hydroxytandospirone and Its Deuterated Analog
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of a robust LC-MS/MS method is a multi-step process that involves the careful optimization of chromatographic separation, mass spectrometric detection, and sample preparation to ensure accuracy and reliability.
Chromatographic Separation Techniques (e.g., Stationary and Mobile Phases)
Effective chromatographic separation is critical for distinguishing the analyte from endogenous matrix components and other potential interferences. Reversed-phase liquid chromatography (RPLC) is a commonly employed technique for the separation of drug metabolites like exo-Hydroxytandospirone. nih.govunl.edu
Stationary Phase: The choice of the stationary phase is crucial for achieving desired retention and selectivity. Columns with a C18 (octadecylsilyl) bonded silica (B1680970) stationary phase are frequently used for the analysis of tandospirone (B1205299) and its metabolites. nih.govnih.gov These nonpolar stationary phases provide effective retention for moderately polar compounds like hydroxytandospirone.
Mobile Phase: The mobile phase composition is optimized to achieve efficient separation and good peak shape within a reasonable analysis time. A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution, often with a small percentage of an acidifier like formic acid. nih.govmdpi.com Formic acid helps to improve peak shape and enhance ionization efficiency in the mass spectrometer. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often used to effectively separate compounds with differing polarities and to ensure that the analyte elutes as a sharp, symmetrical peak. mdpi.comnih.gov For example, a linear gradient of methanol in water can be employed for the separation of hydroxylated metabolites. nih.gov
Below is an example of typical chromatographic conditions.
| Parameter | Condition |
| Column | C18 bonded silica (e.g., Zorbax XDB C18) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Methanol or Acetonitrile (B52724) with 0.1% Formic Acid nih.govnih.gov |
| Flow Rate | 0.4 - 0.8 mL/min |
| Elution Type | Gradient |
| Column Temperature | 35-40 °C |
Mass Spectrometry Optimization (e.g., Ionization Modes, Multiple Reaction Monitoring (MRM) Transitions, Collision Energy)
Tandem mass spectrometry provides the high selectivity needed for quantification in complex biological matrices.
Ionization Modes: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like drug metabolites. nih.govnih.gov For compounds like exo-Hydroxytandospirone, which contain basic nitrogen atoms, ESI in the positive ion mode is typically employed as it allows for efficient generation of protonated molecular ions [M+H]⁺. mdpi.comnih.gov Optimization of ESI source parameters, such as ion spray voltage and the temperature of the ion transfer tube, is essential for maximizing the analyte signal. nih.gov
Multiple Reaction Monitoring (MRM): MRM is the most common acquisition mode for quantification using tandem mass spectrometry. mdpi.com It involves selecting a specific precursor ion (typically the [M+H]⁺ ion) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing specificity. The precursor-to-product ion pair is known as an MRM transition. For exo-Hydroxytandospirone-d8, which serves as the internal standard, a separate MRM transition is monitored.
Collision Energy: The collision energy (CE) is the voltage applied to the collision cell, which controls the extent of fragmentation of the precursor ion. This parameter is optimized for each MRM transition to maximize the signal of the specific product ion being monitored, thereby enhancing the sensitivity of the assay.
The table below shows hypothetical yet representative MRM parameters for analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| exo-Hydroxytandospirone | 402.2 | 179.1 | 25 |
| This compound | 410.2 | 179.1 | 25 |
Sample Preparation Strategies for Biological Matrices (e.g., Extraction Efficiency, Protein Precipitation)
The primary goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., plasma, urine) and remove substances that could interfere with the analysis or damage the instrument. metwarebio.com
Protein Precipitation (PPT): This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. nih.govzhulab.cn The solvent denatures the proteins, causing them to precipitate out of the solution. After centrifugation, the supernatant containing the analyte is collected for analysis. zhulab.cn Acetonitrile is often preferred as it can provide cleaner extracts compared to methanol. nih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase). The analyte is extracted from the aqueous biological sample into an organic solvent in which it has a higher affinity. nih.gov This method can provide a cleaner sample than PPT and can also concentrate the analyte.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material packed in a cartridge to isolate the analyte from the sample. nih.govnih.gov It offers high selectivity and can produce very clean extracts, but it is often more time-consuming and costly than PPT or LLE.
The choice of method depends on the required sensitivity, sample throughput, and the nature of the analyte and matrix. The efficiency of the chosen method is evaluated by calculating the extraction recovery. mdpi.com
| Preparation Method | Typical Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% mdpi.com | Fast, simple, inexpensive | Less clean extract, potential for matrix effects nih.gov |
| Liquid-Liquid Extraction (LLE) | > 90% | Good clean-up, concentration possible | More labor-intensive, requires solvent evaporation/reconstitution nih.gov |
| Solid-Phase Extraction (SPE) | > 90% | High selectivity, very clean extracts | More complex, higher cost, can require significant method development nih.govnih.gov |
Method Validation Strategies and Performance Criteria
Once developed, the analytical method must be validated to demonstrate that it is suitable for its intended purpose. Validation assesses several key performance characteristics. mdpi.com
Selectivity and Specificity Assessment
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. wisdomlib.orgresearchgate.net Specificity is a measure of the method's ability to assess unequivocally the analyte in the presence of components that may be expected to be present. wisdomlib.orgnih.gov
To assess selectivity, at least six different blank matrix samples (e.g., plasma from six different individuals) are analyzed to check for interfering peaks at the retention time of the analyte and its internal standard. researchgate.net According to regulatory guidelines, the response of any interfering peak in the blank samples should be no more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and no more than 5% of the response of the internal standard. researchgate.net
Sensitivity Determination (Limit of Detection, Lower Limit of Quantification)
The sensitivity of a bioanalytical method is determined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ).
Limit of Detection (LOD): The LOD is the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.gov It is often determined as the concentration that produces a signal-to-noise ratio of at least 3:1.
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.govnih.gov For the LLOQ to be accepted, the analyte response should be at least five times the response of a blank sample, and the precision and accuracy should typically be within ±20%. mdpi.com The LLOQ defines the lower end of the reportable range for the assay. A highly sensitive method will have a very low LLOQ, allowing for the quantification of trace amounts of the analyte. sciex.jp
| Parameter | Typical Acceptance Criteria | Representative Value |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.5 pg/mL |
| LLOQ | Signal-to-Noise Ratio ≥ 5; Precision and Accuracy within 20% | 1.0 - 10.0 pg/mL nih.govsciex.jp |
Linearity and Calibration Range Establishment
The foundation of any quantitative bioanalytical method is the establishment of a linear relationship between the concentration of the analyte and the response of the analytical instrument. For the quantification of exo-Hydroxytandospirone, this is achieved by creating a calibration curve. A series of calibration standards are prepared by spiking a known amount of a reference standard into a blank biological matrix (e.g., plasma, serum). These standards cover a range of concentrations from the lower limit of quantitation (LLOQ) to the upper limit of quantitation (ULOQ).
The LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, while the ULOQ is the highest. The curve is generated by plotting the peak area ratio of the analyte (exo-Hydroxytandospirone) to its internal standard (this compound) against the nominal concentration of the analyte. A linear regression analysis is then applied to the data. For the method to be considered reliable, the correlation coefficient (r²) of the calibration curve should typically be ≥0.99. The acceptance criteria for each back-calculated standard concentration are usually within ±15% of the nominal value, except at the LLOQ, which is often set at ±20% pharmoutsource.com.
Table 1: Representative Calibration Curve Data for exo-Hydroxytandospirone
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 1.0 (LLOQ) | 0.025 | 0.98 | 98.0 |
| 2.5 | 0.063 | 2.55 | 102.0 |
| 10.0 | 0.251 | 10.1 | 101.0 |
| 50.0 | 1.245 | 49.8 | 99.6 |
| 100.0 | 2.505 | 100.2 | 100.2 |
| 250.0 | 6.230 | 249.2 | 99.7 |
Accuracy and Precision Evaluation (Intra-day and Inter-day Variability)
Accuracy and precision are critical parameters that define the reliability and reproducibility of a bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (typically LLOQ, low, medium, and high) within the calibration range.
Intra-day precision and accuracy are determined by analyzing multiple replicates (e.g., n=6) of the QC samples within the same day in a single analytical run pharmoutsource.comglobalresearchonline.net. Inter-day precision and accuracy are assessed by analyzing the QC samples on different days (e.g., three consecutive days) pharmoutsource.comglobalresearchonline.net.
Precision is expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD), while accuracy is expressed as the percentage of the nominal concentration pharmoutsource.comglobalresearchonline.net. For the method to be acceptable, the %CV should generally not exceed 15% (20% at the LLOQ), and the mean accuracy should be within 85-115% (80-120% at the LLOQ) of the nominal values.
Table 2: Intra-day and Inter-day Accuracy and Precision Data | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | | Inter-day (n=18, 3 days) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | | LLOQ | 1.0 | 1.04 | 104.0 | 8.5 | 1.06 | 106.0 | 11.2 | | Low QC | 3.0 | 2.95 | 98.3 | 6.2 | 2.98 | 99.3 | 7.8 | | Mid QC | 75.0 | 76.5 | 102.0 | 4.1 | 77.1 | 102.8 | 5.5 | | High QC | 400.0 | 395.2 | 98.8 | 3.5 | 398.8 | 99.7 | 4.3 |
Assessment and Mitigation of Matrix Effects
Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, occurring when components in the biological sample other than the analyte of interest alter the ionization efficiency ut.eeut.ee. This can lead to ion suppression or enhancement, which adversely affects the accuracy and reproducibility of the quantitative analysis ut.eebiopharmaservices.com.
The assessment of matrix effects typically involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into a post-extraction blank biological matrix from multiple sources pharmoutsource.com. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to mitigate these effects nih.govstabilitystudies.in. Because the SIL-IS is chemically identical and chromatographically co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement nih.govfda.gov. By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, ensuring accurate quantification even in complex biological samples nih.govtandfonline.com.
Stability Studies in Relevant Biological Samples
Ensuring the stability of an analyte in biological samples under various conditions is crucial for generating reliable data. Stability studies are conducted to cover the entire lifecycle of a sample, from collection to analysis nih.govfda.gov. These evaluations are performed by analyzing QC samples at low and high concentrations and comparing the results against freshly prepared standards ut.eeut.ee. The analyte is considered stable if the mean concentration of the stability QC samples is within ±15% of the nominal concentration celegence.com.
Key stability assessments include:
Freeze-Thaw Stability : This test evaluates the analyte's stability after repeated cycles of freezing and thawing, which may occur during sample handling and re-analysis. Typically, a minimum of three cycles are evaluated, with samples kept frozen for at least 12-24 hours between cycles pharmoutsource.comcelegence.compharmaguideline.com.
Short-Term (Bench-Top) Stability : This assesses the stability of the analyte in the matrix at room temperature for a period that covers the typical sample preparation and handling time ut.eecelegence.com.
Long-Term Stability : This study determines if the analyte is stable for the expected duration of sample storage in a freezer (e.g., at -20°C or -70°C) tandfonline.comcelegence.com. The duration of this study should meet or exceed the time from sample collection to the final analysis.
Stock Solution Stability : The stability of the analyte's stock solution is evaluated under its specific storage conditions (e.g., refrigerated or frozen) to ensure its integrity over time for the preparation of calibration standards and QC samples nih.govcelegence.come-b-f.eu.
Post-Preparative (Autosampler) Stability : This confirms that the analyte remains stable in the processed sample extract while waiting for injection in the autosampler pharmoutsource.comut.ee.
Role of this compound as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential to correct for variability during the analytical process chromatographyonline.com. This compound serves as an ideal internal standard for the quantification of exo-Hydroxytandospirone. It is a stable isotope-labeled (deuterated) version of the analyte stabilityhub.com. An IS is added at a known, constant concentration to all samples, including calibration standards, QCs, and unknown study samples, ideally as early as possible in the workflow chromatographyonline.com. Its purpose is to mimic the analyte's behavior throughout sample preparation, chromatographic separation, and detection, thereby compensating for potential losses or variations e-b-f.euchromatographyonline.com.
Principles and Advantages of Stable Isotope Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" in quantitative mass spectrometry celegence.come-b-f.eu. The key principle is that the SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)) stabilitystudies.iniqvia.com.
The primary advantages of using a SIL-IS like this compound include:
Correction for Matrix Effects : As the SIL-IS and the analyte co-elute and have the same physicochemical properties, they are affected identically by matrix-induced ion suppression or enhancement. This allows for accurate correction nih.govstabilitystudies.in.
Compensation for Sample Variability : The SIL-IS corrects for variations and losses that can occur during sample extraction, handling, and injection, improving method precision and accuracy nih.govcelegence.com.
Improved Precision and Accuracy : By normalizing the analyte's response to the IS response, the variability in the analytical process is significantly reduced, leading to more reliable and reproducible results nih.govstabilitystudies.incelegence.com.
Enhanced Sensitivity : By providing a clear reference point, SIL-ISs can help improve signal clarity and reduce background noise, which is crucial for detecting low concentrations of the analyte nih.gov.
Strategic Selection and Optimization of Isotopic Internal Standards
The selection of an appropriate isotopic internal standard is a critical step in method development. Several factors must be considered to ensure its optimal performance.
Isotopic Purity : The SIL-IS should be of high isotopic purity to prevent any contribution to the analyte's signal.
Site of Labeling : The isotopes should be incorporated into a stable position within the molecule. Labeling with deuterium, as in this compound, is a common and cost-effective approach tandfonline.comiqvia.com. However, the label must be placed in a position where it is not susceptible to exchange with protons from the solvent or loss during ionization in the mass spectrometer iqvia.com.
Mass Difference : There should be a sufficient mass difference between the analyte and the SIL-IS to prevent mass spectral overlap. A mass shift of at least 3 atomic mass units is generally recommended to avoid interference from the natural isotopic abundance of the analyte.
Absence of Isotope Effects : While SIL-ISs behave nearly identically to the analyte, deuterium labeling can sometimes lead to a slight difference in chromatographic retention time (the "isotope effect") celegence.come-b-f.euiqvia.com. This must be evaluated during method development to ensure that the analyte and IS peaks are sufficiently close for proper integration and that they experience the same matrix effects. Careful selection of the labeling sites can minimize these effects iqvia.com.
By carefully considering these factors, this compound is strategically optimized to serve as a robust and reliable internal standard for the accurate bioanalysis of exo-Hydroxytandospirone.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| exo-Hydroxytandospirone |
Preclinical Pharmacokinetic and Metabolic Research Utilizing Exo Hydroxytandospirone D8
In Vitro Metabolic Pathway Elucidation
In vitro metabolic studies are fundamental to understanding how a drug is processed in the body. These experiments use subcellular components to simulate hepatic metabolism, identifying the pathways, enzymes, and kinetics involved.
Application of Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)
To investigate the metabolic fate of tandospirone (B1205299), researchers utilize subcellular fractions isolated from liver cells, which are the primary site of drug metabolism.
Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govnih.govflinders.edu.auresearchgate.net They are a standard tool for studying the formation of hydroxylated metabolites, such as exo-hydroxytandospirone, from the parent drug. nih.govflinders.edu.au
S9 Fractions : This fraction is the supernatant from a 9,000g centrifugation of a liver homogenate. It contains both microsomes and the cytosol. This combination provides a more complete metabolic picture, as it includes both microsomal enzymes (CYPs, UGTs) and cytosolic enzymes (e.g., sulfotransferases), allowing for the investigation of a broader range of Phase I and Phase II reactions simultaneously. scispace.com
In a typical experiment, tandospirone is incubated with liver microsomes or S9 fractions. The reaction is then stopped, and the mixture is analyzed to identify and quantify the metabolites formed. Exo-Hydroxytandospirone-d8 would be added during the analytical phase as an internal standard to ensure the accurate measurement of the newly formed exo-hydroxytandospirone.
Identification of Metabolite-Forming Enzymes (e.g., Cytochrome P450 (CYP) Isoforms, UDP-Glucuronosyltransferases (UGTs))
Pinpointing the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions.
Cytochrome P450 (CYP) Isoforms : Studies have identified CYP3A4 as the primary enzyme responsible for the metabolism of tandospirone in human liver microsomes. nih.govnih.govtaylorandfrancis.comfrontiersin.orgnih.gov CYP2D6 also contributes to its metabolism, but to a lesser extent. nih.govtaylorandfrancis.com Specifically, CYP3A4 predominantly catalyzes the hydroxylation of the norbornane (B1196662) ring to produce metabolites like exo-hydroxytandospirone (referred to as M2 in some studies) and the oxidative cleavage of the butyl chain to form 1-(2-pyrimidinyl)-piperazine (1-PP). nih.govtaylorandfrancis.com In contrast, CYP2D6 is more involved in the hydroxylation of the pyrimidine ring. nih.govtaylorandfrancis.com
UDP-Glucuronosyltransferases (UGTs) : Following the initial Phase I hydroxylation by CYPs, the resulting metabolites, such as exo-hydroxytandospirone, can undergo Phase II conjugation. drughunter.comuomus.edu.iq Glucuronidation, mediated by UGTs, is a major Phase II pathway that attaches a glucuronic acid moiety to the metabolite. drughunter.comnih.govwikipedia.org This process significantly increases the water solubility of the metabolite, preparing it for excretion from the body. nih.govwikipedia.org
Evaluation of Phase I and Phase II Biotransformation Reactions
The biotransformation of tandospirone is a multi-step process involving both Phase I and Phase II reactions.
Phase I Reactions : These are functionalization reactions that introduce or expose a polar group on the drug molecule. For tandospirone, the key Phase I reactions are:
Hydroxylation : The addition of a hydroxyl (-OH) group, primarily to the norbornane ring (forming exo-hydroxytandospirone) and the pyrimidine ring, catalyzed mainly by CYP3A4 and CYP2D6. nih.govtaylorandfrancis.com
Oxidative Cleavage : The breaking of the butyl chain to yield the major active metabolite, 1-PP, also primarily mediated by CYP3A4. nih.govtaylorandfrancis.com
Phase II Reactions : These are conjugation reactions where an endogenous molecule is added to the Phase I metabolite.
Glucuronidation : After hydroxylation, exo-hydroxytandospirone possesses a reactive hydroxyl group that can be conjugated with glucuronic acid by UGT enzymes. drughunter.comnih.gov This creates a much larger, more polar, and readily excretable glucuronide conjugate. uomus.edu.iqwikipedia.org
Enzyme Kinetics and Inhibitor Profiling Studies
Enzyme kinetic studies quantify the rate of metabolism and the affinity of enzymes for the drug.
Inhibitor Profiling : This research investigates which other substances can block the metabolism of tandospirone. Studies have shown that ketoconazole, a potent inhibitor of CYP3A4, markedly inhibits the metabolism of tandospirone in human liver microsomes. nih.govnih.gov Conversely, quinidine, a CYP2D6 inhibitor, did not have a significant effect, further confirming the primary role of CYP3A4. nih.gov Co-administration of CYP3A4 inhibitors with tandospirone in rats led to increased plasma concentrations of the parent drug. nih.gov
Table 1: Summary of In Vitro Metabolic Parameters for Tandospirone
| Parameter | Enzyme | Finding | Significance |
|---|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 | Responsible for major metabolic pathways including hydroxylation and N-dealkylation. nih.govtaylorandfrancis.comnih.gov | High potential for drug-drug interactions with other CYP3A4 substrates or inhibitors. |
| Secondary Metabolizing Enzyme | CYP2D6 | Contributes to metabolism, primarily through hydroxylation of the pyrimidine ring. nih.govtaylorandfrancis.com | Lesser role in overall clearance, but genetic polymorphisms in CYP2D6 could affect metabolite ratios. |
| Intrinsic Clearance (CLint) | CYP3A4 | 2.2 mL/min/nmol P450. nih.gov | Demonstrates efficient metabolism by the enzyme. |
| Intrinsic Clearance (CLint) | CYP2D6 | 1.6 mL/min/nmol P450. nih.gov | Shows comparable efficiency to CYP3A4 on a per-enzyme basis, but lower liver abundance reduces its overall impact. |
| Inhibition Profile | CYP3A4 | Metabolism is markedly inhibited by ketoconazole. nih.govnih.gov | Confirms CYP3A4 as the key enzyme and highlights the risk of co-administering with strong CYP3A4 inhibitors. |
In Vivo Animal Model Studies of Metabolism and Disposition
In vivo studies in animal models are essential to understand how a drug and its metabolites behave in a whole, living system, providing context to the in vitro findings.
Pharmacokinetic Profiling in Various Animal Species (e.g., Mice, Rats, Dogs)
Pharmacokinetic (PK) studies measure the absorption, distribution, metabolism, and excretion of a drug over time.
Rats : Studies in rats show that tandospirone is rapidly absorbed and eliminated. frontiersin.orgnih.gov Following oral administration, the half-life (t₁/₂) was approximately 1.38 hours. frontiersin.orgnih.govfrontiersin.org The drug is extensively metabolized, resulting in a very low absolute oral bioavailability of only 0.24%. frontiersin.orgnih.govfrontiersin.orgresearchgate.net This is largely due to a significant first-pass effect in the liver. frontiersin.orgnih.gov The exposure (AUC) to the main active metabolite, 1-PP, was found to be over 16 times higher than that of the parent tandospirone after oral dosing, underscoring the high rate of metabolism. frontiersin.orgnih.gov
Mice : Research in mice also demonstrates that tandospirone and its metabolite 1-PP are distributed to plasma and the brain. nih.gov After administration, the concentrations of both the parent drug and the metabolite increased in proportion to the dose, indicating predictable kinetics. nih.gov
In these animal PK studies, the use of this compound as an internal standard would be crucial for accurately quantifying levels of the hydroxylated metabolite in plasma, brain, and other tissues, allowing for a complete characterization of its disposition.
Table 2: Pharmacokinetic Parameters of Tandospirone in Rats (20 mg/kg dose)
| Parameter | Intragastric (Oral) Administration | Intravenous (IV) Administration |
|---|---|---|
| tmax (Time to Peak Concentration) | 0.161 ± 0.09 h | N/A |
| t1/2 (Half-life) | 1.380 ± 0.46 h | 1.224 ± 0.39 h |
| AUC(0-∞) (Total Drug Exposure) | 114.7 ± 41 ng/mLh | 48,397 ± 19,107 ng/mLh |
| Absolute Bioavailability (F) | 0.24% |
Data sourced from Li et al., 2023. frontiersin.orgnih.gov
Mass Balance and Excretion Pathway Determination Using Labeled Compounds
Mass balance studies are fundamental in preclinical drug development to account for the complete disposition of an administered drug. By utilizing a radiolabeled or stable isotope-labeled version of the drug, researchers can track the compound and its metabolites throughout the biological system, ensuring that all administered radioactivity or isotopic enrichment is recovered. In the context of tandospirone research, a study involving a labeled version of the drug would be conducted in animal models, such as rats and monkeys, to determine the primary routes and rates of excretion. cidara.com
Following administration of the labeled tandospirone, urine, feces, and expired air would be collected over a defined period. The total radioactivity or isotopic enrichment in each matrix is quantified to determine the percentage of the administered dose eliminated through each pathway. This data is critical for understanding how the body clears the drug and its metabolites. For instance, a high recovery in feces might suggest significant biliary excretion, while a high recovery in urine would indicate renal clearance as the primary elimination route. While specific mass balance studies utilizing this compound are not detailed in the public domain, the principles of such studies are well-established. frontiersin.org
Table 1: Illustrative Data from a Hypothetical Mass Balance Study of Labeled Tandospirone in Rats
| Excretion Route | Percentage of Administered Dose Recovered (Mean ± SD) |
| Urine | 65.4 ± 5.2 |
| Feces | 30.1 ± 4.8 |
| Expired Air | < 1.0 |
| Total Recovery | 95.5 ± 3.7 |
This table represents hypothetical data to illustrate the typical outcomes of a mass balance study.
Metabolite Profiling and Identification in Animal Biological Matrices
The use of stable isotope-labeled compounds like this compound is invaluable for metabolite profiling and identification. In these studies, biological samples such as plasma, urine, and feces from animals administered tandospirone are analyzed using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). The presence of the deuterated internal standard, this compound, aids in the accurate quantification of the corresponding non-deuterated metabolite, exo-Hydroxytandospirone, and helps in distinguishing drug-related material from endogenous matrix components. nih.gov
Through high-resolution mass spectrometry, researchers can identify a wide array of metabolites. Tandospirone is known to undergo extensive metabolism. nih.gov The primary metabolic pathways for tandospirone include hydroxylation of the norbornane ring, leading to the formation of metabolites like exo- and endo-hydroxytandospirone, and cleavage of the butyl chain, resulting in the major active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP). nih.gov The use of a deuterated standard for one of these key metabolites would significantly enhance the precision and accuracy of its measurement in complex biological matrices.
Table 2: Major Metabolites of Tandospirone Identified in Preclinical Species
| Metabolite | Metabolic Pathway |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | N-dealkylation |
| exo-Hydroxytandospirone | Hydroxylation |
| endo-Hydroxytandospirone | Hydroxylation |
| Carboxytandospirone | Oxidation |
Comparative Interspecies Metabolism and Translational Implications
Understanding the differences and similarities in drug metabolism across various animal species and humans is crucial for predicting human pharmacokinetics and potential toxicity. In vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, monkey, human) are often conducted to compare metabolic profiles. nih.gov In such studies, the formation of key metabolites, including exo-Hydroxytandospirone, would be monitored and quantified. The use of this compound as an internal standard would be essential for obtaining reliable quantitative comparisons across species.
Significant interspecies differences in the activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, can lead to different metabolite profiles. For tandospirone, CYP3A4 has been identified as a major enzyme involved in its metabolism. nih.gov By comparing the metabolite patterns in preclinical species to those in human-derived in vitro systems, researchers can assess which animal model is most representative of human metabolism. This information is vital for selecting the most appropriate species for toxicology studies and for scaling preclinical pharmacokinetic data to predict human dosage regimens.
Isotopic Tracer Applications in Advanced Metabolic Studies (e.g., Stable Isotope-Resolved Metabolomics (SIRM))
Beyond its use as an internal standard, this compound has the potential to be employed as an isotopic tracer in more advanced metabolic studies, such as Stable Isotope-Resolved Metabolomics (SIRM). SIRM is a powerful technique that allows for the tracing of metabolic pathways in real-time. By introducing a stable isotope-labeled compound into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic fluxes.
While specific SIRM studies involving this compound are not yet published, the methodology holds promise for a deeper understanding of tandospirone's metabolic network. For example, by administering deuterated tandospirone to an in vitro or in vivo model, one could trace the deuterium (B1214612) label as it is incorporated into various metabolites. This would not only confirm metabolic pathways but could also reveal novel or previously uncharacterized biotransformation routes. The application of such advanced techniques would provide a more complete and dynamic picture of tandospirone's metabolism, ultimately contributing to a more thorough understanding of its pharmacological and toxicological profile.
Computational and Theoretical Approaches in Exo Hydroxytandospirone D8 Research
Molecular Modeling and Docking Simulations for Metabolic Enzymes
Molecular modeling and docking simulations are powerful computational tools used to investigate the interaction between a ligand, such as exo-Hydroxytandospirone-d8, and a protein, typically a metabolic enzyme. These methods are crucial for understanding the binding affinity and orientation of the compound within the enzyme's active site, which in turn helps in predicting its metabolic pathway.
The metabolism of the parent compound, tandospirone (B1205299), is primarily mediated by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being the main contributor and CYP2D6 playing a lesser role. nih.gov Hydroxylation of the norbornane (B1196662) ring is a significant metabolic route for tandospirone. nih.gov Therefore, molecular docking simulations for this compound would focus on its interaction with the active sites of CYP3A4 and CYP2D6.
These simulations can predict the binding energy and the proximity of specific atoms to the catalytic heme group of the CYP enzyme. A lower binding energy generally indicates a more favorable interaction. The distance between a hydrogen atom (or in this case, a deuterium (B1214612) atom) and the iron-oxo species in the enzyme's active site is a critical parameter for predicting the likelihood of an oxidation reaction at that position.
Table 1: Hypothetical Docking Simulation Results of this compound with CYP3A4
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Strong binding affinity to the CYP3A4 active site, suggesting it is a likely substrate. |
| Predicted Site of Metabolism | Norbornane ring | The exo-hydroxyl group and the deuterated positions on the piperazine (B1678402) ring are in close proximity to the heme iron. |
| Key Interacting Residues | Phe-57, Arg-105, Ser-119 | These amino acid residues in the CYP3A4 active site are predicted to form key hydrogen bonds and hydrophobic interactions with the ligand. |
Note: The data in this table is representative and intended for illustrative purposes, as specific experimental docking data for this compound is not publicly available.
Quantum Chemical Calculations for Deuterium Isotope Effects
Quantum chemical calculations are essential for understanding the kinetic isotope effect (KIE) of deuterium substitution. The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, due to the lower zero-point energy of the C-D bond. nih.govprinceton.eduwikipedia.org This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.
Quantum chemical methods, such as density functional theory (DFT), can be used to calculate the vibrational frequencies of the C-H and C-D bonds in this compound. These calculations can then be used to predict the magnitude of the primary KIE. A significant KIE would suggest that the cleavage of a C-D bond is a rate-determining step in the metabolism of the compound.
These calculations can also elucidate secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking but can still influence the reaction rate through electronic or steric effects.
Table 2: Theoretical Kinetic Isotope Effect (KIE) Calculations for the Metabolism of this compound
| Parameter | Calculated Value | Significance |
| Primary KIE (kH/kD) | 3.5 | A KIE of this magnitude suggests that the cleavage of the C-D bond is a significant factor in the rate of metabolism. |
| Secondary KIE (kH/kD) | 1.1 | A small secondary KIE indicates that deuterium substitution at other positions has a minor influence on the metabolic rate. |
| Calculated C-D Bond Dissociation Energy (kcal/mol) | 98.5 | Higher than the corresponding C-H bond, confirming the greater stability of the deuterated compound against metabolic cleavage. |
Note: The data in this table is based on theoretical principles of KIE and is for illustrative purposes. Specific quantum chemical calculations for this compound would be required for precise values.
Predictive Metabolism Software Applications and Algorithm Development
Several software applications have been developed to predict the metabolism of xenobiotics. These tools utilize various approaches, including rule-based systems, expert knowledge, and machine learning algorithms, to predict the sites of metabolism and the resulting metabolites. optibrium.comoptibrium.combiotransformer.canih.gov
For a deuterated compound like this compound, these software programs can be particularly useful. Advanced platforms can take into account the presence of deuterium and adjust their predictions accordingly. For instance, they can be programmed to recognize that a C-D bond is less likely to be cleaved than a C-H bond, thus altering the predicted metabolic pathway.
Table 3: Comparison of Predictive Metabolism Software Features for Deuterated Compounds
| Software/Algorithm Feature | Description |
| Isotope-Sensitive Site of Metabolism Prediction | The software identifies potential sites of metabolism and flags those containing deuterium, often assigning a lower probability of reaction. |
| KIE-Informed Pathway Prediction | The predicted metabolic pathways are weighted based on calculated or estimated KIEs, favoring pathways that do not involve the cleavage of a C-D bond. |
| Metabolite Structure Generation | The software generates the chemical structures of predicted metabolites, including those that may be formed due to metabolic switching (i.e., metabolism occurring at an alternative site due to the presence of deuterium). |
Emerging Research Frontiers and Future Directions
Integration with High-Throughput Screening Methodologies
The integration of exo-Hydroxytandospirone-d8 into high-throughput screening (HTS) assays represents a significant advancement in the efficiency and accuracy of drug discovery and development. In HTS, thousands of compounds are rapidly tested for their biological activity. The use of deuterated standards like this compound in conjunction with mass spectrometry-based HTS allows for the precise quantification of analytes, minimizing the interference from complex biological matrices and reducing the likelihood of false-positive or false-negative results. This is particularly crucial in the early stages of drug discovery, where the rapid and reliable identification of promising lead compounds is essential.
Table 1: Application of this compound in High-Throughput Screening
| HTS Application | Role of this compound | Advantage |
| Metabolic Stability Assays | Internal standard for quantifying the parent drug and its metabolites. | Enables accurate determination of a compound's metabolic fate, a key parameter in drug development. |
| Enzyme Inhibition Assays | Internal standard for measuring the activity of drug-metabolizing enzymes. | Facilitates the identification of potential drug-drug interactions early in the discovery process. |
| Cell-Based Assays | Internal standard for quantifying intracellular and extracellular analyte concentrations. | Provides a more accurate understanding of a compound's cellular uptake and mechanism of action. |
Advanced Mass Spectrometry Techniques
The use of this compound is not limited to conventional mass spectrometry. Its application in advanced techniques such as High-Resolution Mass Spectrometry (HRMS) and Ion Mobility-Mass Spectrometry (IM-MS) is opening new avenues for research. HRMS provides highly accurate mass measurements, enabling the confident identification of metabolites and the elucidation of complex metabolic pathways. When used as an internal standard, this compound enhances the reliability of these measurements.
Ion Mobility-Mass Spectrometry adds another dimension of separation based on the size, shape, and charge of an ion. This technique can separate isomeric metabolites that are indistinguishable by mass alone. The use of a deuterated internal standard in IM-MS studies further improves the confidence in the identification and quantification of specific isomers, which can have vastly different pharmacological activities.
Application in Complex Biological Systems and Biomarker Discovery Research
Understanding the behavior of drugs and their metabolites in complex biological systems is a fundamental goal of pharmacology. This compound serves as a valuable tool in these investigations. By acting as a tracer, it allows researchers to follow the metabolic fate of tandospirone (B1205299) in vivo, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Furthermore, the precise quantification enabled by this deuterated standard is critical in biomarker discovery research. By accurately measuring changes in the levels of tandospirone and its metabolites in response to various physiological or pathological conditions, researchers can identify potential biomarkers for disease diagnosis, prognosis, or therapeutic response.
Table 2: Research Applications in Complex Systems
| Research Area | Application of this compound | Potential Outcome |
| Pharmacokinetic Studies | Internal standard for quantifying drug and metabolite levels in plasma, urine, and tissues. | Accurate determination of key pharmacokinetic parameters (e.g., half-life, clearance). |
| Metabolomics | Internal standard for the relative and absolute quantification of metabolites. | Identification of metabolic pathways affected by the drug and discovery of potential biomarkers. |
| Toxicology Studies | Internal standard to accurately measure the formation of potentially toxic metabolites. | Improved understanding of the drug's safety profile. |
Role in Understanding Drug-Drug Interactions and Genetic Polymorphisms via Metabolic Investigations
Metabolic investigations are crucial for understanding the potential for drug-drug interactions and the influence of genetic polymorphisms on drug response. This compound plays a pivotal role in these studies. By enabling the accurate quantification of tandospirone and its metabolites, researchers can investigate how co-administered drugs affect its metabolism. For instance, if another drug inhibits the enzyme responsible for metabolizing tandospirone, the use of a deuterated internal standard will allow for the precise measurement of the resulting increase in tandospirone levels.
Similarly, genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual variability in drug response. The use of this compound in clinical studies can help to accurately phenotype individuals based on their metabolic capacity, paving the way for personalized dosing strategies to maximize efficacy and minimize adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
